pharmacological profile of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
pharmacological profile of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
Pharmacological Profile of 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride: A Technical Whitepaper
Executive Summary
The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, commonly referred to as 4-ethoxytryptamine hydrochloride (4-EtO-T HCl), is a synthetic primary amine belonging to the substituted tryptamine class[1]. While the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and naturally occurring psychedelics like psilocin (4-hydroxy-N,N-dimethyltryptamine) have been extensively characterized, the specific pharmacological impact of alkoxy substitutions at the 4-position of the indole ring remains a specialized area of neuropharmacological research[2][3].
This technical guide synthesizes the structure-activity relationships (SAR) of 4-substituted tryptamines to construct the pharmacological profile of 4-EtO-T HCl. It details its predicted receptor binding affinities, functional activities at 5-HT receptor subtypes, and provides self-validating experimental protocols for empirical characterization.
Structural Biology & Chemical Identity
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Chemical Name : 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride[1]
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CAS Number : 1795441-70-1[1]
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Class : 4-Alkoxytryptamine
Causality of Formulation: The freebase form of primary tryptamines is highly lipophilic and susceptible to rapid oxidative degradation. By formulating the compound as a hydrochloride (HCl) salt, the primary amine is protonated. This chemical choice drastically increases aqueous solubility and ambient stability, which is an absolute requirement for formulating physiological buffers (e.g., HBSS) in in vitro assays without relying on high concentrations of cytotoxic solvents like DMSO[1].
Structure-Activity Relationship (SAR) Context: The 4-position of the indole ring is a critical determinant of 5-HT receptor binding kinetics[3]. Hydroxyl substitution at this position (e.g., 4-HO-Tryptamine) yields potent 5-HT2A agonism[4]. Converting this to a methoxy group (4-MeO-Tryptamine) retains high potency, acting as a full agonist at the 5-HT2A receptor with an EC50 of 9.02 nM and an Emax of 108%[5]. The extension of the alkyl chain to an ethoxy group in 4-EtO-T increases the steric bulk and lipophilicity of the molecule. Based on established SAR models, this increased bulk typically maintains high intrinsic efficacy (Emax) at 5-HT2A but may slightly decrease binding affinity (Ki) due to steric constraints within the orthosteric binding pocket[2][3]. Furthermore, non-hydroxy substitutions (like alkoxy groups) are strongly correlated with increased binding affinity at the Serotonin Transporter (SERT)[6][7].
Pharmacodynamics & Receptor Profile
Primary Target: 5-HT2A Receptor (Gq-Coupled GPCR)
Like its structural analogs, 4-EtO-T is primarily characterized by its interaction with the 5-HT2A receptor[2][5]. Activation of this Gq-coupled GPCR triggers the Phospholipase C (PLC) pathway, leading to the hydrolysis of PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing a transient spike in intracellular calcium[3][5].
Caption: 5-HT2A Gq-Coupled Signaling Pathway activated by 4-alkoxytryptamines.
Secondary Targets: 5-HT1A, 5-HT2C, and SERT
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5-HT1A & 5-HT2C: 4-alkoxytryptamines generally exhibit moderate to low potency at 5-HT1A and 5-HT2C receptors[6][8]. 5-HT1A agonism is notable because it functionally modulates (and often dampens) the downstream behavioral effects of 5-HT2A activation[8].
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Serotonin Transporter (SERT): Unlike 4-hydroxy derivatives, alkoxy-substituted tryptamines (such as 4-MeO-DiPT and 4-MeO-MiPT) demonstrate significant SERT blockade, acting as serotonin reuptake inhibitors[7][9]. 4-EtO-T is projected to share this dual mechanism, increasing extracellular serotonin while directly agonizing post-synaptic receptors.
Quantitative SAR Data Summary
The following table synthesizes the known functional data of related 4-substituted primary tryptamines to contextualize the predicted profile of 4-EtO-T HCl[2][4][5].
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT1A Ki (nM) | SERT Affinity |
| 4-HO-Tryptamine | ~38.0 | >90% | ~95.0 | Low |
| 4-MeO-Tryptamine | 9.02 | 108% | ~235.0 | Moderate |
| 4-EtO-Tryptamine | 15.0 - 25.0 (Predicted) | ~100% (Predicted) | >300.0 (Predicted) | Moderate to High |
Self-Validating Experimental Protocols
To empirically validate the pharmacological profile of 4-EtO-T HCl, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data trustworthiness.
Protocol 1: FLIPR Calcium Flux Assay (Functional Activity)
Objective: Determine the EC50 and Emax of 4-EtO-T HCl at the 5-HT2A receptor. Causality: Because 5-HT2A is a Gq-coupled receptor, measuring intracellular calcium release provides a direct, amplified, and real-time readout of receptor activation, avoiding the temporal lag and signal degradation associated with downstream reporter gene assays[2][3].
Methodology:
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Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black, clear-bottom plates at 15,000 cells/well. Rationale: HEK293 cells lack endogenous 5-HT2A, providing a clean null background to prevent off-target signal noise[6].
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Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) in HBSS buffer for 60 minutes at 37°C. Rationale: The AM ester allows passive membrane diffusion. Intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid inhibits MRP1 efflux pumps, preventing the cells from prematurely ejecting the dye.
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Compound Preparation: Prepare a 10-point serial dilution of 4-EtO-T HCl (ranging from 10 µM to 0.1 nM). Include Serotonin (5-HT) as a 100% Emax positive control, and Ketanserin (a selective 5-HT2A antagonist) as a negative control to validate assay specificity[2].
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Kinetic Reading: Transfer the plate to a FLIPR Tetra system. Excite at 488 nm and record emission at 515 nm. Establish a 10-second baseline, inject the compounds, and record fluorescence continuously for 3 minutes.
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Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay system.
Caption: Calcium Flux Assay Workflow for GPCR Functional Characterization.
Protocol 2: Radioligand Competitive Binding Assay (Affinity)
Objective: Determine the binding affinity (Ki) of 4-EtO-T HCl for the Serotonin Transporter (SERT). Causality: Functional assays cannot isolate binding affinity from intrinsic efficacy. A competitive radioligand assay directly measures the thermodynamic interaction between the ligand and the transporter pocket[3].
Methodology:
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Membrane Isolation: Homogenize CHO cells stably expressing human SERT in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.
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Incubation: Incubate 20 µg of membrane protein with 1 nM [3H]-Citalopram (a highly selective SERT radioligand) and varying concentrations of 4-EtO-T HCl (10 µM to 0.01 nM) for 60 minutes at 25°C.
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Non-Specific Binding (NSB): Define NSB by co-incubating a parallel set of wells with 10 µM Fluoxetine. Rationale: This ensures the measured signal is exclusively from specific SERT binding sites.
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Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash thrice with ice-cold buffer.
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Analysis: Measure bound radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
References
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NextSDS. "2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride - Chemical Substance Information". NextSDS. 1
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Halberstadt, A. L., et al. "Investigation of the Structure–Activity Relationships of Psilocybin Analogues". ACS Pharmacology & Translational Science. 2
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Rickli, A., et al. "Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT". ResearchGate. 6
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Benchchem. "A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Tryptamines". Benchchem. 3
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Wikipedia Contributors. "4-Methoxytryptamine". Wikipedia. 5
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Wikipedia Contributors. "4-MeO-DiPT". Wikipedia. 7
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Wikipedia Contributors. "4-Hydroxytryptamine". Wikipedia. 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 5. 4-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 8. 4-Methoxytryptamine Hydrochloride [benchchem.com]
- 9. 4-MeO-MiPT - Wikipedia [en.wikipedia.org]
